molecular formula C6H7Cl2FN2 B1412833 (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride CAS No. 2225146-88-1

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride

Cat. No.: B1412833
CAS No.: 2225146-88-1
M. Wt: 197.03 g/mol
InChI Key: DUWBCOMVESTEAF-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the formation of the methanamine group. One common method involves the nucleophilic substitution of a suitable pyridine derivative with chlorine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring and methanamine group.

Scientific Research Applications

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine and fluorine substituents on the pyridine ring can influence the compound’s binding affinity and specificity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the fluorine substituent, making it less reactive in certain chemical reactions.

    3-Fluoropyridine: Lacks the chlorine substituent, affecting its chemical properties and reactivity.

    4-Aminopyridine: Contains an amino group instead of the methanamine group, leading to different biological and chemical properties.

Uniqueness

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-6-5(8)4(3-9)1-2-10-6;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWBCOMVESTEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CN)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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